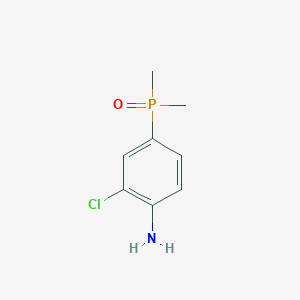
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE
Descripción general
Descripción
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group at the second position and a dimethylphosphoryl group at the fourth position on the aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-nitroaniline with dimethylphosphoryl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of advanced techniques such as microwave-assisted synthesis can also enhance reaction rates and reduce production times .
Análisis De Reacciones Químicas
Types of Reactions
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroaniline derivatives, while reduction can produce aminophosphoryl compounds .
Aplicaciones Científicas De Investigación
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroaniline: Lacks the dimethylphosphoryl group, making it less reactive in certain chemical reactions.
4-Dimethylphosphorylaniline: Does not have the chloro group, affecting its overall chemical behavior.
2-Chloro-4-nitroaniline: Contains a nitro group instead of a dimethylphosphoryl group, leading to different reactivity and applications.
Uniqueness
(4-AMINO-3-CHLOROPHENYL)DIMETHYLPHOSPHINE OXIDE is unique due to the presence of both chloro and dimethylphosphoryl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Propiedades
Fórmula molecular |
C8H11ClNOP |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
2-chloro-4-dimethylphosphorylaniline |
InChI |
InChI=1S/C8H11ClNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 |
Clave InChI |
RTWCQPPJGDFVSO-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC(=C(C=C1)N)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














